3-(1-Hydroxyhexylidene)oxolane-2,4-dione
Description
3-(1-Hydroxyhexylidene)oxolane-2,4-dione is a cyclic diketone derivative featuring a tetrahydrofuran (oxolane) core substituted with a hydroxyhexylidene moiety at the 3-position. This compound belongs to the broader class of 2,4-dione heterocycles, which are notable for their diverse reactivity and applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in synthetic pathways .
Properties
CAS No. |
109480-18-4 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(1-hydroxyhexylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C10H14O4/c1-2-3-4-5-7(11)9-8(12)6-14-10(9)13/h11H,2-6H2,1H3 |
InChI Key |
KXKNGWQBIOSNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C1C(=O)COC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyhexylidene)oxolane-2,4-dione typically involves the reaction of hexanal with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyhexylidene)oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
3-(1-Hydroxyhexylidene)oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyhexylidene)oxolane-2,4-dione involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues in the 2,4-Dione Family
The compound shares structural homology with other 2,4-dione derivatives, such as 1-oxazolidine-2,4-dione and thiazolidine-2,4-dione -based molecules. Key differences lie in the heterocyclic core and substituent groups:
Key Observations :
- Oxolane vs. Oxazolidine/Thiazolidine Cores : The oxolane core lacks nitrogen or sulfur atoms present in oxazolidine or thiazolidine derivatives, which may reduce its ability to coordinate metal ions or engage in specific enzyme interactions. However, the hydroxyhexylidene group compensates by introducing hydrogen-bonding capacity.
- Substituent Effects : Unlike YPC-series thiazolidine-2,4-diones (e.g., YPC-21817), which feature bulky piperazine and fluorophenyl groups for kinase inhibition, the hydroxyhexylidene side chain in the target compound may prioritize solubility over target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
